DL-Lysine-N2-15N
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Overview
Description
DL-Lysine-N2-15N is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it useful in tracing and studying nitrogen-related processes in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Lysine-N2-15N can be synthesized through the racemization of L-lysine. The DL-lysine crystals obtained from this process are treated with Hafnia alvei AS1.1009 intact cells as biocatalysts to produce crystalline D-lysine . The reaction conditions include the presence of 0.10 molar equivalent of salicylaldehyde, 1.0 mol/L of NaOH at 100°C, and an activation energy of 62187.86 J/mol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps to ensure the isotopic purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Lysine-N2-15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
DL-Lysine-N2-15N is widely used in scientific research, including:
Chemistry: Used as a tracer in nitrogen-related studies to understand nitrogen flows and transformations.
Biology: Employed in metabolic studies to trace nitrogen incorporation into proteins and other biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitrogen-containing drugs.
Industry: Applied in the production of labeled compounds for various industrial applications.
Mechanism of Action
DL-Lysine-N2-15N exerts its effects by incorporating the nitrogen-15 isotope into biological molecules, allowing researchers to trace and study nitrogen-related processes. The molecular targets include proteins and nucleic acids, and the pathways involved are those related to nitrogen metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Lysine-15N2 hydrochloride: Another nitrogen-15 labeled lysine compound used for similar applications.
DL-Lysine-2-13C dihydrochloride: A carbon-13 labeled lysine compound used in metabolic studies.
Uniqueness
DL-Lysine-N2-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studying nitrogen-related processes. Its stable isotope labeling provides high precision and accuracy in tracing studies compared to other isotopes .
Properties
Molecular Formula |
C6H14N2O2 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-amino-2-(15N)azanylhexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/i8+1 |
InChI Key |
KDXKERNSBIXSRK-VJJZLTLGSA-N |
Isomeric SMILES |
C(CCN)CC(C(=O)O)[15NH2] |
Canonical SMILES |
C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.